molecular formula C6H5ClFN B1294793 4-Chloro-2-fluoroaniline CAS No. 57946-56-2

4-Chloro-2-fluoroaniline

Cat. No. B1294793
CAS RN: 57946-56-2
M. Wt: 145.56 g/mol
InChI Key: CSFDTBRRIBJILD-UHFFFAOYSA-N
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Patent
US05214154

Procedure details

To a stirred solution of 155 g (0.83 mole) of 4-chloro-2-fluoroacetanilide in 400 ml of ethanol was added dropwise a solution of 72.0 g (1.8 moles) of sodium hydroxide in 100 ml of water. Upon completion of addition the reaction mixture was heated under reflux for three hours. The reaction mixture was cooled to ambient temperature and extracted with diethyl ether. The combined extracts were concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure to yield 81.0 g of 4-chloro-2-fluoroaniline; b.p. 83-85/12 mm. The reaction was repeated several times.
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC([NH:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[F:12])=O.[OH-].[Na+]>C(O)C.O>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([NH2:4])=[C:6]([F:12])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
155 g
Type
reactant
Smiles
CC(=O)NC1=C(C=C(C=C1)Cl)F
Name
Quantity
72 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated under reduced pressure to a residual oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 81 g
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.